molecular formula C20H29ClN4O2 B10862565 1'-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

1'-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B10862565
M. Wt: 392.9 g/mol
InChI Key: RMYONYIOLNNICI-UHFFFAOYSA-N
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Description

1’-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its complex structure, which includes a bipiperidine core and a substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting with the preparation of the bipiperidine core. The key steps include:

    Formation of the Bipiperidine Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1’-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1’-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide involves the inhibition of specific molecular targets, such as enzymes involved in inflammatory pathways. The compound binds to these targets, preventing their normal function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide is unique due to its bipiperidine core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds and contributes to its potential as a therapeutic agent .

Properties

Molecular Formula

C20H29ClN4O2

Molecular Weight

392.9 g/mol

IUPAC Name

1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C20H29ClN4O2/c1-15-16(21)6-5-7-17(15)23-18(26)14-24-12-8-20(9-13-24,19(22)27)25-10-3-2-4-11-25/h5-7H,2-4,8-14H2,1H3,(H2,22,27)(H,23,26)

InChI Key

RMYONYIOLNNICI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2CCC(CC2)(C(=O)N)N3CCCCC3

Origin of Product

United States

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